![molecular formula C15H15ClN2O3 B289293 N-{4-chloro-2-[(propylamino)carbonyl]phenyl}-2-furamide](/img/structure/B289293.png)
N-{4-chloro-2-[(propylamino)carbonyl]phenyl}-2-furamide
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Overview
Description
N-{4-chloro-2-[(propylamino)carbonyl]phenyl}-2-furamide, commonly known as furamidine, is a synthetic compound that belongs to the family of diamidines. Furamidine has been extensively studied for its potential as an antiprotozoal drug, particularly in the treatment of African trypanosomiasis and leishmaniasis. In addition to its antiprotozoal properties, furamidine has also been investigated for its ability to inhibit the growth of cancer cells.
Mechanism of Action
The exact mechanism of action of furamidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis in the parasites. Furamidine is taken up by the parasites and binds to their DNA, preventing replication and ultimately leading to cell death.
Biochemical and Physiological Effects:
Furamidine has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antiprotozoal drug. However, it has also been shown to have some cytotoxicity against mammalian cells at high concentrations.
Advantages and Limitations for Lab Experiments
One of the main advantages of furamidine is its broad-spectrum activity against a range of protozoan parasites. However, its use is limited by its cytotoxicity against mammalian cells at high concentrations. In addition, its low solubility in water can make it difficult to administer in vivo.
Future Directions
Future research on furamidine could focus on improving its solubility and reducing its cytotoxicity against mammalian cells. In addition, further studies could investigate its potential as a treatment for other parasitic diseases, such as Chagas disease and malaria. Finally, the development of new formulations of furamidine could improve its efficacy and reduce the risk of resistance.
Synthesis Methods
The synthesis of furamidine involves the reaction of 4-chloro-2-nitroaniline with propyl isocyanate, followed by reduction of the resulting nitro compound with iron powder and hydrochloric acid. The resulting amine is then reacted with furan-2-carboxylic acid to yield furamidine.
Scientific Research Applications
Furamidine has been extensively studied for its potential as an antiprotozoal drug, particularly in the treatment of African trypanosomiasis and leishmaniasis. African trypanosomiasis, also known as sleeping sickness, is caused by the protozoan parasite Trypanosoma brucei. Leishmaniasis is caused by the protozoan parasite Leishmania and is endemic in many parts of the world. Furamidine has been shown to be effective against both of these parasites in vitro and in vivo.
properties
Molecular Formula |
C15H15ClN2O3 |
---|---|
Molecular Weight |
306.74 g/mol |
IUPAC Name |
N-[4-chloro-2-(propylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H15ClN2O3/c1-2-7-17-14(19)11-9-10(16)5-6-12(11)18-15(20)13-4-3-8-21-13/h3-6,8-9H,2,7H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
SXCOKNPYYCUPEJ-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CO2 |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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